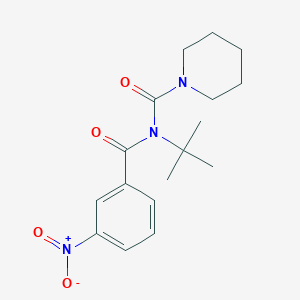
N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(tert-butyl)-N-(3-nitrobenzoyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The piperidine core is synthesized through cyclization reactions using appropriate precursors.
- Introduction of the Nitrobenzoyl Group : This is accomplished via acylation with a nitrobenzoyl chloride derivative.
- Tert-butyl Group Attachment : The tert-butyl group is introduced through a suitable alkylation reaction.
This synthetic pathway allows for the production of the compound in a controlled manner, ensuring high purity and yield.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on specific biological pathways.
Anticancer Activity
Several studies have demonstrated that this compound exhibits significant cytotoxic effects against different cancer cell lines:
- Cell Line Sensitivity : In vitro assays showed that the compound has a dose-dependent cytotoxic effect on prostate cancer cell lines (PC-3 and DU145). For instance, IC50 values were recorded at 40.1 μg/mL for PC-3 cells after 24 hours, decreasing to 26.43 μg/mL after 72 hours, indicating enhanced potency over time .
- Mechanism of Action : The compound induces apoptosis in cancer cells by causing chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase .
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes involved in cancer progression:
- Inhibition of Topoisomerase I : Similar compounds have been shown to target DNA-Topo I complexes, blocking replication and promoting cell death .
- Impact on STAT3 Pathway : Some derivatives have been observed to inhibit phosphorylation of STAT3, a key regulator in many cancer types, thereby preventing its activation and subsequent transcriptional activity associated with tumor growth .
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Prostate Cancer Cells : A detailed examination revealed that treatment with this compound resulted in significant apoptosis in PC-3 cells compared to DU145 cells, suggesting varying sensitivity among different cell types .
- Mechanistic Studies : Investigations into the molecular interactions indicated that the compound binds effectively within enzyme active sites, disrupting normal function and leading to enhanced cytotoxicity .
Research Findings Summary Table
Eigenschaften
IUPAC Name |
N-tert-butyl-N-(3-nitrobenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)19(16(22)18-10-5-4-6-11-18)15(21)13-8-7-9-14(12-13)20(23)24/h7-9,12H,4-6,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMKXOTVUTYEPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













